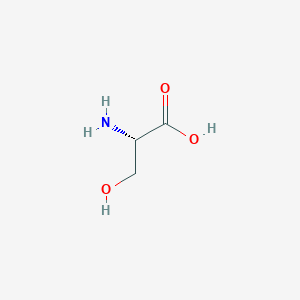

L-Serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN BENZENE, ETHER, ETHANOL

Water solubility = 425 g/L at 25 °C

425.0 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Building Blocks of Life: Protein Synthesis and Beyond

Serine serves as a building block for protein synthesis, contributing to the structural and functional integrity of diverse molecules within cells. Research delves into how serine availability and metabolism influence protein synthesis rates and their impact on various cellular processes .

Potential Neuroprotective Agent: Exploring Benefits in Neurological Disorders

Serine's role in the nervous system is being actively explored. Studies suggest that L-serine, a specific form of the amino acid, might possess neuroprotective properties. Research investigates its potential benefits in treating or managing various neurological disorders, including:

- Neurological injury: L-serine supplementation has shown potential in promoting the repair of damaged brain tissue after stroke or trauma .

- Neurodegenerative diseases: Research explores the potential of L-serine in mitigating the progression of Alzheimer's disease and other neurodegenerative conditions .

- Epilepsy: The role of D-serine, another form of the amino acid, in epilepsy is being investigated. Studies explore its potential contribution to the development and progression of this neurological condition .

Serine Integrases: Tools for Genetic Engineering

Beyond its role as an amino acid, serine finds application in the field of genetic engineering. Serine integrases, a class of enzymes, are valuable tools for manipulating DNA molecules. Researchers utilize these enzymes for:

- Genome editing: Serine integrases are employed to insert or remove specific DNA segments from genomes, enabling targeted modifications for research and potential therapeutic applications .

- Synthetic biology: These enzymes contribute to the development of new biological parts and the assembly of complex genetic circuits, facilitating the creation of novel organisms with desired functionalities .

L-serine is an α-amino acid that plays a crucial role in the biosynthesis of proteins. It comprises an α-amino group, a carboxyl group, and a hydroxymethyl side chain, which classifies it as a polar amino acid. This compound is classified as a nonessential amino acid because the human body can synthesize it from other metabolic intermediates, particularly from 3-phosphoglycerate, which is derived from glycolysis. L-serine is encoded by the codons UCU, UCC, UCA, UCG, AGU, and AGC in the genetic code .

Serine plays a crucial role in various biological processes:

- Protein synthesis: Serine is one of the twenty amino acids used to build proteins throughout the body [].

- Enzyme function: Serine is a component of the active site in many enzymes, influencing their catalytic activity []. For example, serine proteases are a class of enzymes that rely on serine for their protein-cutting function [].

- Metabolism: Serine is involved in the synthesis of various molecules essential for metabolism, including purines, pyrimidines (components of DNA and RNA), and glycine [, ].

- Cell signaling: Serine can be converted to other molecules involved in cellular signaling pathways [].

- Biosynthesis: The synthesis of L-serine begins with the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination and hydrolysis to yield L-serine .

- Conversion to Glycine: L-serine can be converted into glycine through the action of serine hydroxymethyltransferase, which transfers a one-carbon unit .

- Degradation: It can also be degraded to pyruvate or enter gluconeogenesis pathways .

L-serine is integral to various metabolic pathways:

- Precursor Role: It serves as a precursor for several amino acids such as glycine and cysteine, as well as for important metabolites including sphingolipids and purines .

- Neuromodulation: D-serine, an enantiomer of L-serine synthesized in neurons, acts as a neuromodulator by coactivating N-methyl-D-aspartate receptors, crucial for synaptic plasticity and memory formation .

- Metabolic Functions: L-serine is involved in the transsulfuration pathway, linking it to methionine metabolism and the synthesis of sulfur-containing compounds like cysteine and glutathione .

L-serine can be synthesized through various methods:

- Biosynthetic Pathway: The primary method involves the conversion of 3-phosphoglycerate through enzymatic reactions catalyzed by phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

- Chemical Synthesis: Laboratory methods can produce racemic serine from methyl acrylate through multiple synthetic steps .

L-serine has diverse applications across several fields:

- Pharmaceuticals: It is used in formulations for neurological disorders due to its role in neurotransmission.

- Nutritional Supplements: L-serine is included in dietary supplements aimed at enhancing cognitive function and muscle recovery.

- Biotechnology: It serves as a building block in protein engineering and synthetic biology applications.

Research indicates that L-serine interacts with various biological systems:

- Enzyme Activation: L-serine has been shown to activate pyruvate kinase isoforms, influencing glycolytic flux and energy metabolism .

- Neurotransmitter Modulation: Its conversion to D-serine suggests a significant role in modulating neurotransmitter systems within the brain .

Several compounds share structural or functional similarities with L-serine:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Glycine | Simple amino acid | Smallest amino acid; nonpolar |

| Cysteine | Contains sulfur | Involved in disulfide bond formation |

| Threonine | Hydroxyl group | Essential amino acid; involved in protein synthesis |

| D-Serine | Enantiomer | Acts as a neuromodulator at NMDA receptors |

L-serine's unique hydroxymethyl side chain differentiates it from these compounds, contributing to its specific roles in metabolism and neurotransmission.

The phosphorylated pathway represents the primary route for L-serine biosynthesis in most organisms, utilizing 3-phosphoglycerate as the initial substrate in a three-step enzymatic process [1]. This pathway is evolutionarily conserved across prokaryotic and eukaryotic species, indicating its essential role for cellular metabolism [5]. The pathway operates through sequential reactions involving 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, with the first enzyme catalyzing the committed and rate-limiting step [1] [5].

Enzymatic Mechanisms and Subcellular Compartmentalization

The phosphorylated pathway consists of three distinct enzymatic reactions that collectively convert 3-phosphoglycerate to L-serine [1] [5]. The initial step involves 3-phosphoglycerate dehydrogenase (EC 1.1.1.95), which catalyzes the nicotinamide adenine dinucleotide-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate [1]. This enzyme employs an induced fit mechanism to facilitate hydride transfer from the substrate to nicotinamide adenine dinucleotide, producing nicotinamide adenine dinucleotide (reduced form) and the oxidized substrate [30].

The second enzymatic step is mediated by phosphoserine aminotransferase (EC 2.6.1.52), a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the reversible transamination of 3-phosphohydroxypyruvate to 3-phosphoserine using L-glutamate as the amino group donor [7] [12]. This process proceeds through a bimolecular ping-pong mechanism and involves conformational changes in the enzyme structure, particularly in the gate-keeping loop region [12]. The final step utilizes phosphoserine phosphatase (EC 3.1.3.3), a magnesium-dependent enzyme belonging to the haloacid dehalogenase-like hydrolase superfamily, which converts 3-phosphoserine to L-serine through hydrolytic cleavage [32].

Table 1: Enzymatic Characteristics of the Phosphorylated Pathway

| Enzyme | EC Number | Reaction | Cofactor | Subcellular Location (Plants) | Subcellular Location (Mammals) | Rate Limiting Step |

|---|---|---|---|---|---|---|

| 3-Phosphoglycerate Dehydrogenase (PGDH) | 1.1.1.95 | 3-phosphoglycerate + NAD+ → 3-phosphohydroxypyruvate + NADH + H+ | NAD+ | Plastids | Cytosol | Yes |

| Phosphoserine Aminotransferase (PSAT) | 2.6.1.52 | 3-phosphohydroxypyruvate + L-glutamate → 3-phosphoserine + α-ketoglutarate | Pyridoxal 5'-phosphate (PLP) | Plastids | Cytosol | No |

| Phosphoserine Phosphatase (PSP) | 3.1.3.3 | 3-phosphoserine + H2O → L-serine + phosphate | Mg2+ | Plastids | Cytosol | No |

Subcellular compartmentalization of the phosphorylated pathway exhibits significant differences between plant and animal systems [1] [3]. In mammals, all three enzymes of the phosphorylated pathway are localized in the cytosol, where they coordinately regulate de novo L-serine biosynthesis [1]. The cytosolic localization facilitates direct integration with glycolytic metabolism, as 3-phosphoglycerate is readily available from the glycolytic pathway [1].

In contrast, plant cells localize the phosphorylated pathway enzymes within plastids, specifically chloroplasts [3] [10]. Phosphoserine aminotransferase contains an amino-terminal extension exhibiting the characteristics of a plastidic transit peptide, which directs the enzyme to chloroplast compartments [10]. The plastidic localization in plants reflects the unique metabolic organization where 3-phosphoglycerate can be derived from both plastidial glycolysis and the Calvin cycle [3] [22]. This compartmentalization ensures metabolic separation between cytosolic and plastidic 3-phosphoglycerate pools, which do not equilibrate in heterotrophic cells [22].

Species-Specific Variations in Plants, Mammals, and Microorganisms

Significant structural and regulatory variations exist in 3-phosphoglycerate dehydrogenase across different taxonomic groups [19] [30]. Three distinct types of 3-phosphoglycerate dehydrogenase have been characterized based on domain architecture and regulatory mechanisms [19]. Type III enzymes, found in various unicellular organisms, contain only two domains (substrate-binding and cofactor-binding) and lack allosteric regulation sites [30]. Type II enzymes, exemplified by Escherichia coli 3-phosphoglycerate dehydrogenase, possess three domains including an aspartate kinase-chorismate mutase-tyrA domain that mediates serine feedback inhibition [30]. Type I enzymes, present in mammals and Mycobacterium tuberculosis, contain four domains including an additional allosteric substrate binding domain that enables substrate inhibition [19] [30].

Table 2: Kinetic Parameters of PGDH from Different Organisms

| Organism | Km_3PGA (mM) | Km_NAD+ (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | pH Optimum | Serine Inhibition | IC50 Serine (mM) |

|---|---|---|---|---|---|---|

| Arabidopsis thaliana PGDH1 | 0.15 | 0.085 | 2.80 | 9.0 | Yes | 1.0 |

| Arabidopsis thaliana PGDH2 | 0.18 | 0.092 | 3.20 | 9.0 | No | N/A |

| Arabidopsis thaliana PGDH3 | 0.16 | 0.088 | 2.90 | 9.0 | Yes | 5.0 |

| Marchantia polymorpha PGDH | 0.49 | 0.096 | 5.65 | 9.0 | Yes | 2.3 |

| Human PGDH | 0.24 | 0.065 | 4.20 | 8.5 | Yes | 0.8 |

| Triticum aestivum PGDH | 0.20 | 0.075 | 3.50 | 8.8 | Yes | 1.2 |

Plant 3-phosphoglycerate dehydrogenases exhibit unique regulatory characteristics compared to their mammalian and bacterial counterparts [2] [4]. Arabidopsis thaliana encodes three 3-phosphoglycerate dehydrogenase isoforms, with PGDH1 and PGDH3 demonstrating sensitivity to L-serine inhibition while PGDH2 remains completely insensitive to serine feedback [2] [29]. This differential regulation suggests distinct physiological roles for each isoform in plant metabolism [29]. Additionally, plant 3-phosphoglycerate dehydrogenases display a novel regulatory mechanism involving activation by various amino acids including L-homocysteine, L-alanine, L-valine, L-methionine, and L-homoserine [2] [4]. The half maximal effective concentration of L-homocysteine is two orders of magnitude lower than that of L-serine, indicating greater regulatory potency [2].

Mammalian 3-phosphoglycerate dehydrogenases demonstrate V-type allosteric regulation where L-serine binding primarily reduces the rate of catalysis rather than affecting substrate binding [28] [30]. The mechanism involves formation of a dead-end quaternary complex consisting of enzyme, coenzyme, substrate, and effector, which reduces the population of active enzyme species [28]. Human 3-phosphoglycerate dehydrogenase exhibits cooperative serine binding behavior with multiple binding sites demonstrating different affinities [1] [28].

Microbial 3-phosphoglycerate dehydrogenases display diverse structural organizations and regulatory mechanisms [30]. Bacterial enzymes typically follow the Type II classification with three domains and serine feedback inhibition [30]. However, some bacterial species exhibit variations in coenzyme specificity and regulatory patterns [21]. Archaeal enzymes often represent the simplest Type III structure with minimal regulatory capacity [30].

Table 3: Species-Specific Variations in PGDH Domain Structure

| Organism Type | Number of Domains | Domain Structure | Serine Regulation | Substrate Inhibition | Molecular Weight (kDa) |

|---|---|---|---|---|---|

| Type III (Archaea) | 2 | Substrate-binding, Cofactor-binding | No | No | 35 |

| Type II (E. coli) | 3 | Substrate-binding, Cofactor-binding, ACT domain | Yes | No | 45 |

| Type I (Mammals) | 4 | Substrate-binding, Cofactor-binding, ACT domain, ASB domain | Yes | Yes | 57 |

| Type I (M. tuberculosis) | 4 | Substrate-binding, Cofactor-binding, ACT domain, ASB domain | Yes | Yes | 55 |

| Plants (Arabidopsis) | 3 | Substrate-binding, Cofactor-binding, ACT domain | Yes (PGDH1, PGDH3) | No | 62 |

Glycerate–Serine Pathway in Cytosol and Peroxisomes

The glycerate-serine pathway represents an alternative route for L-serine biosynthesis that operates primarily in the cytosol and involves peroxisomal compartments [3] [22]. This non-phosphorylated pathway utilizes glycerate as an intermediate and can be considered functionally as the reversal of the second half of the photorespiratory glycolate pathway [3]. The pathway involves 3-phosphoglycerate phosphatase, glycerate dehydrogenase, and serine aminotransferase enzymes, with glycerate serving as the central intermediate metabolite [3] [22].

The initial step of the glycerate-serine pathway involves conversion of 3-phosphoglycerate to glycerate through the action of 3-phosphoglycerate phosphatase [3]. This reaction differs from the photorespiratory pathway, which utilizes glycerate kinase instead of phosphoglycerate phosphatase [3]. The glycerate dehydrogenase enzyme catalyzes the subsequent oxidation of glycerate to hydroxypyruvate, though this enzyme is not necessarily the peroxisomal nicotinamide adenine dinucleotide (reduced form)-hydroxypyruvate reductase operating in reverse direction [3].

Multiple isoforms of glycerate dehydrogenase/hydroxypyruvate reductases facilitate the second step of this pathway [22]. These enzymes are present in peroxisomes (hydroxypyruvate reductase-1), cytosol (hydroxypyruvate reductase-2), and plastids (hydroxypyruvate reductase-3) [22]. The peroxisomal nicotinamide adenine dinucleotide (reduced form)-dependent hydroxypyruvate reductase can readily operate in the direction of hydroxypyruvate and serine synthesis, particularly during darkness when photorespiratory activity is reduced [22].

The cytosolic pool of glycerate serves as substrate for both hydroxypyruvate reductase-2 and cytosolic glycerate kinase [22]. Recent studies have identified a cytosolic isozyme of glycerate kinase in addition to the chloroplastic form, with both isoenzymes produced through phytochrome-mediated alternative splicing of a single glycerate kinase gene [22]. This cytosolic glycerate kinase constitutes a cytoplasmic bypass of photorespiration, directing 3-phosphoglycerate into cytosolic glycolysis rather than the Calvin cycle in chloroplasts [22].

The physiological importance of the glycerate-serine pathway has not been extensively characterized, though it may represent a major source of serine in C4 plants and during darkness in C3 plants [3]. In C4 plants, where photorespiration is suppressed and the photorespiratory pathway of serine formation has limited capacity, activities of 3-phosphoglycerate phosphatase and glycerate dehydrogenase are comparable to those in C3 plants [3]. This suggests that the glycerate-serine pathway compensates for reduced photorespiratory serine synthesis in C4 plants [3].

Table 4: Subcellular Compartmentalization of Serine Biosynthesis Pathways

| Pathway | Primary Location (Plants) | Key Enzymes | Carbon Source | Physiological Role |

|---|---|---|---|---|

| Phosphorylated Pathway | Plastids (chloroplasts) | PGDH, PSAT, PSP | 3-phosphoglycerate (glycolysis/Calvin cycle) | De novo serine synthesis in heterotrophic tissues |

| Glycerate Pathway | Cytosol and Peroxisomes | PGA phosphatase, Glycerate dehydrogenase/HPR, Serine aminotransferase | 3-phosphoglycerate (via glycerate) | Alternative serine synthesis, C4 plants |

| Photorespiratory Pathway | Mitochondria, Peroxisomes, Chloroplasts | Glycolate oxidase, Serine:glyoxylate aminotransferase, Glycine decarboxylase | Glycolate (from photorespiration) | Photorespiratory serine formation, C3 plants |

Photorespiratory Pathway Interplay with Glycolate Metabolism

The photorespiratory pathway constitutes a critical metabolic route linking glycolate metabolism to L-serine biosynthesis in photosynthetic organisms [24] [27]. This pathway operates across multiple cellular compartments including chloroplasts, peroxisomes, and mitochondria, facilitating the recycling of toxic two-carbon compounds generated during photorespiration [26] [27]. The interplay between photorespiratory metabolism and serine biosynthesis represents one of the most significant metabolic networks in C3 plants [24].

Photorespiration initiates when ribulose-1,5-bisphosphate carboxylase/oxygenase fixes oxygen molecules instead of carbon dioxide, producing glycolate as a toxic two-carbon compound [26]. Glycolate oxidase, localized in peroxisomes, catalyzes the oxidation of glycolate to glyoxylate, which subsequently undergoes transamination to form glycine [27]. The glycine molecules are transported to mitochondria where the glycine decarboxylase complex catalyzes the conversion of two glycine molecules to one serine molecule, liberating carbon dioxide and ammonia while reducing nicotinamide adenine dinucleotide to its reduced form [27].

The serine generated through photorespiration serves dual functions in plant metabolism [25]. First, it provides the carbon skeleton required for hydroxypyruvate synthesis in peroxisomes, completing the photorespiratory cycle [27]. Second, it generates another molecule of glycine through the action of serine:glyoxylate aminotransferase, maintaining the stoichiometric balance of the photorespiratory pathway [25]. The hydroxypyruvate produced in peroxisomes is subsequently reduced to glycerate, primarily in peroxisomes but also to a lesser extent in the cytosol [27].

Metabolic interactions between photorespiratory serine formation and the phosphorylated pathway demonstrate complex regulatory networks [22]. Elevated activity of serine:glyoxylate aminotransferase during photorespiration progressively lowers daytime leaf serine contents, which induces compensatory serine biosynthesis through the phosphorylated pathway [22]. This compensation mechanism ensures adequate serine availability for cellular processes while providing 2-oxoglutarate for glutamate synthesis and subsequent ammonium fixation through the glutamine synthetase/glutamate synthase cycle [22].

The glycolate-serine metabolic pathway extends beyond photorespiration to encompass antioxidant defense mechanisms [25]. Glycolate can be converted into glycine and L-serine through serine-glycine metabolism, which subsequently feeds one-carbon metabolism with tetrahydrofolate as a key cofactor [25]. This metabolic network supports glutathione biosynthesis and redox homeostasis, particularly under oxidative stress conditions [25]. The conversion of glycine to L-serine requires serine hydroxymethyltransferase and the glycine cleavage system, both of which contribute to one-carbon unit generation [25].

C4 plants have evolved specialized mechanisms to minimize photorespiration through carbon concentrating systems that reduce ribulose-1,5-bisphosphate carboxylase/oxygenase contact with oxygen [26]. These plants utilize phosphoenolpyruvate carboxylase during the initial carbon fixation step, concentrating carbon dioxide in bundle sheath cells around ribulose-1,5-bisphosphate carboxylase/oxygenase [26]. This adaptation effectively eliminates the oxygenase reaction and reduces the need for photorespiratory serine formation [26]. Consequently, C4 plants rely more heavily on alternative serine biosynthetic pathways, particularly the glycerate-serine pathway [3].

Table 5: Regulatory Mechanisms of Serine Biosynthesis

| Regulatory Mechanism | Target Enzyme | Mechanism | Physiological Significance |

|---|---|---|---|

| Serine Feedback Inhibition | PGDH | Allosteric inhibition (V-type) | Prevents serine overproduction |

| Amino Acid Activation | PGDH (Plants) | Allosteric activation by L-homocysteine, L-alanine | Links to methionine cycle and amino acid metabolism |

| Substrate Availability | All enzymes | Substrate/cofactor concentration | Controls pathway flux |

| Transcriptional Control | PGDH, PSAT, PSP | Coordinate expression regulation | Tissue-specific expression |

| Post-translational Modification | PGDH, PSAT | Phosphorylation, subcellular localization | Fine-tuning of enzyme activity |

Central Nervous System Development and Neurotransmitter Synthesis

L-serine serves fundamental roles in central nervous system development through multiple interconnected pathways that support both structural and functional aspects of neural tissue. The amino acid functions as a critical metabolic hub linking glucose metabolism to neurotransmitter synthesis and synaptic function [1] [2].

The de novo synthesis of L-serine plays an essential role in the development and functioning of the central nervous system [1]. L-serine displays many metabolic functions during different developmental stages, including providing precursors for amino acids, protein synthesis, nucleotide synthesis, neurotransmitter synthesis, and L-serine derived lipids [1]. Patients with congenital defects in the L-serine synthesizing enzymes present with severe neurological abnormalities, underscoring the importance of this synthetic pathway [1].

In brain tissue, L-serine is primarily synthesized by astrocytes through the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate into L-serine production [2] [3]. This pathway involves three sequential enzymatic reactions: phosphoglycerate dehydrogenase oxidizes 3-phosphoglycerate using nicotinamide adenine dinucleotide, phosphoserine aminotransferase catalyzes transamination, and phosphoserine phosphatase performs the final rate-limiting dephosphorylation step [3].

L-serine serves as a metabolic precursor for various biosynthetic pathways essential for central nervous system function. These include synthesis of glycine, L-cysteine, phosphatidylserine, sphingolipids, and D-serine—an activator of the N-methyl-D-aspartate-selective glutamate receptor [4]. Furthermore, L-serine participates indirectly in the biosynthesis of purines and pyrimidines by transferring a methylene group to tetrahydrofolate [4].

Astrocyte-Neuron Metabolic Coupling

The astrocyte-neuron metabolic coupling represents a fundamental mechanism by which L-serine coordinates central nervous system metabolism and neurotransmission. L-serine and D-serine form amino acid compartmentalization between neurons and astrocytes, with L-serine synthesis occurring exclusively in the astroglial glycolytic pathway [5].

Astrocytes synthesize L-serine from glucose and release it to supply neighboring neurons [2] [6]. Both in vitro and in vivo experiments demonstrate that phosphoglycerate dehydrogenase messenger ribonucleic acid is mainly expressed in astrocytes and minimally expressed in neurons, strongly suggesting that L-serine in the central nervous system is exclusively synthesized by astrocytes [2]. After being synthesized from glucose in astrocytes, L-serine is shuttled to neurons to fuel the synthesis of D-serine through the serine shuttle mechanism [2].

This metabolic compartmentalization is crucial for maintaining neuronal function. L-serine is supplied by astrocytes and transported into neurons through the serine shuttle mechanism [2]. Astrocytic L-serine is shuttled to neurons and is crucial for sustaining neuronal synthesis of D-serine [2]. The serine shuttle mechanism provides an important relationship between astrocytes and N-methyl-D-aspartate receptor function [2].

Recent studies have revealed the sophisticated regulatory mechanisms governing this metabolic coupling. The glycolytic flux controls D-serine synthesis through the interaction between serine racemase and glyceraldehyde 3-phosphate dehydrogenase, the glycolytic enzyme producing 3-phosphoglycerate [7]. Nicotinamide adenine dinucleotide hydrogen inactivates serine racemase by allosterically affecting its interaction with adenosine triphosphate, while adenosine triphosphate increases the interaction between serine racemase and glyceraldehyde 3-phosphate dehydrogenase, inactivating the racemase and decreasing D-serine production [7].

D-Serine as N-methyl-D-aspartate Receptor Co-Agonist

The conversion of L-serine to D-serine represents a critical step in neurotransmission and synaptic plasticity. D-serine is synthesized from L-serine by serine racemase, which is almost exclusively expressed in pre-synaptic neurons, indicating that pre-synaptic neurons release both glutamate and D-serine into the synaptic cleft to modulate postsynaptic function [5].

D-serine functions as a physiological co-agonist of N-methyl-D-aspartate receptors required for neurotransmission, synaptic plasticity, and neurotoxicity [6]. Recent work has suggested that D-serine may be the dominant co-agonist for synaptic N-methyl-D-aspartate receptors in the brain [8]. D-serine is synthesized by the enzyme serine racemase expressed in astroglia and neurons and is released into the postsynapse by the Asc-1 transporter [8].

N-methyl-D-aspartate receptors uniquely require binding of two different neurotransmitter agonists for synaptic transmission. D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 [8]. The mechanisms by which D-serine contributes to receptor activation involve complex binding dynamics, with D-serine capable of binding to both GluN1 and GluN2A ligand-binding domains [8].

Research has demonstrated that D-serine can exhibit both excitatory and inhibitory effects on N-methyl-D-aspartate receptors depending on concentration. At physiological concentrations, D-serine acts as a co-agonist, but at high concentrations, it can function as a competitive antagonist by competing with glutamate for binding to GluN2A [8]. This concentration-dependent modulation provides a sophisticated mechanism for fine-tuning synaptic transmission.

Complete removal of D-serine virtually abolishes N-methyl-D-aspartate-elicited neurotoxicity, while endogenous glycine, despite being present at 10-fold higher levels than D-serine, is ineffective in mediating N-methyl-D-aspartate receptor neurotoxicity [9]. This demonstrates that D-serine is the dominant coagonist for N-methyl-D-aspartate receptor-elicited neurotoxicity, mediating all cell death elicited by N-methyl-D-aspartate in organotypic slices [9].

One-Carbon Metabolism and Nucleotide Biosynthesis

L-serine occupies a central position in one-carbon metabolism, serving as the primary donor of single-carbon units essential for nucleotide biosynthesis, methylation reactions, and amino acid metabolism. The carbon 3 of L-serine represents the major one-carbon donor in cellular metabolism [10].

One-carbon metabolism involving the folate and methionine cycle integrates carbon units from amino acids, including serine and glycine, and generates diverse outputs such as the biosynthesis of lipids, nucleotides and proteins, the maintenance of redox status, and the substrates for methylation reactions [11]. L-serine participates in complex metabolic networks and has the potential to regulate cellular processes such as cell proliferation and immune cell activation by regulating the metabolic microenvironment and nutrient availability [12].

The pathway begins with serine hydroxymethyltransferase, which transfers a carbon-1 unit from L-serine to tetrahydrofolate to produce 5,10-methylenetetrahydrofolate [13]. This reaction also consumes L-serine and pyridoxal phosphate and produces glycine [14]. Tetrahydrofolate is the form that can be used in biosynthetic pathways and can be charged with a one-carbon unit from L-serine in both the cytoplasm and the mitochondria via serine hydroxymethyltransferase 1 or serine hydroxymethyltransferase 2 [10].

In purine synthesis, the one-carbon units derived from L-serine are essential for multiple steps in the biosynthetic pathway. N10-formyl-tetrahydrofolate, a form of tetrahydrofolate, is needed in two reactions during purine synthesis [15] [16]. The raw materials for purine synthesis include carbon dioxide, nonessential amino acids, and formyl groups from the folate cycle [17]. Each atom in the purine nucleotide comes from different sources, with L-serine contributing carbon atoms through the folate cycle [17].

For pyrimidine synthesis, L-serine supports thymidine synthesis via the folate cycle. The enzyme thymidylate synthase uses 5,10-methylenetetrahydrofolate as the donor substrate for the one-carbon unit in pyrimidine biosynthesis, with subsequent oxidation of 5,10-methylenetetrahydrofolate into dihydrofolate [13]. This compound is then regenerated to tetrahydrofolate via the enzyme dihydrofolate reductase [13].

Research has demonstrated that cancer cells are highly dependent on serine for nucleotide synthesis and proliferation. Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells [18]. Cancer cells selectively consumed exogenous serine, which was converted to intracellular glycine and one-carbon units for building nucleotides [18]. In the absence of serine, uptake of exogenous glycine was unable to support nucleotide synthesis [18].

The importance of L-serine in nucleotide biosynthesis extends beyond direct carbon donation. L-serine provides glycine and one-carbon units to effector T cells and promotes their proliferation independently of glycolysis [12]. The serine synthesis pathway represents a critical turning point for glucose conversion, with serine derived from the glycolysis branch of synthesis supporting cellular anabolic processes [19].

Sphingolipid and Phospholipid Precursor Functions

L-serine serves as an essential precursor for the biosynthesis of sphingolipids and phospholipids, two major classes of membrane lipids critical for central nervous system structure and function. The external supply of L-serine is essential for the synthesis of sphingolipids and phosphatidylserine in cultured neuronal cells [7].

Sphingolipid Biosynthesis

Sphingolipid synthesis requires two simple components: L-serine and palmitoyl coenzyme A [20]. The initial reaction in sphingolipid synthesis requires the enzyme serine palmitoyltransferase, which catalyzes the decarboxylative, Claisen-like condensation of L-serine with palmitoyl coenzyme A to form 3-ketosphinganine [21] [22]. This serine palmitoyltransferase-catalyzed reaction defines the 2S,3R stereochemistry of all downstream sphingolipids and ceramides [21].

The de novo pathway begins with serine palmitoyltransferase, which catalyzes the condensation of L-serine and palmitoyl-coenzyme A to generate 3-keto-dihydrosphingosine [22]. 3-Keto-dihydrosphingosine is subsequently reduced to form dihydrosphingosine, which is then N-acylated by ceramide synthases to produce dihydroceramide or ceramide [22]. Dihydroceramide is then desaturated by dihydroceramide desaturase, generating a 4,5-trans-double bond to form ceramide [22].

Recent structural studies have provided insights into the regulation of sphingolipid biosynthesis. The serine palmitoyltransferase complex in yeast includes regulatory subunits that control enzyme activity through multiple binding partners, including ceramides, which provide feedback inhibition [23]. The tight interaction of the downstream metabolite ceramide with regulatory proteins reveals the ceramide-dependent inhibition mechanism [23].

Research has demonstrated that aneuploid cells exhibit increased serine utilization for sphingolipid production. Most disomes have increased serine utilization compared to wild-type cells, and increased serine incorporation into ceramides was detected in multiple strains [24]. The differences in serine intake account for the increased ceramide synthesis, since the fold change in serine intake strongly predicts the fold changes in ceramide levels [24].

Phospholipid Synthesis

L-serine is directly incorporated into phosphatidylserine through calcium-dependent base-exchange reactions in which the polar head-group of an existing phospholipid is exchanged for L-serine [25]. There are two routes utilizing distinct enzymes with 30% homology that can utilize different substrates [25]. Phosphatidylserine is synthesized by both enzymes on the cytosolic face of the endoplasmic reticulum, but mainly in a characteristic domain termed the mitochondria-associated membrane [25].

In animal tissues, phosphatidylserine synthase I catalyzes exchange of L-serine with either phosphatidylcholine or phosphatidylethanolamine, while phosphatidylserine synthase II catalyzes a comparable exchange with diacyl-phosphatidylethanolamine and the plasmalogen form [25]. Both enzymes are subject to feedback regulation by their product phosphatidylserine, thereby maintaining the appropriate concentration of this lipid [25].

In bacteria and other prokaryotic organisms and in yeast, phosphatidylserine is synthesized by reaction of L-serine with cytidine diphosphate diacylglycerol [25]. The membrane-bound enzyme acts on cytidine diphosphate diacylglycerol to form cytidine monophosphate and a covalent intermediate, which is subsequently targeted by serine to produce phosphatidylserine [26].

L-serine represents the precursor of phosphoglycerides, glycerides, sphingolipids, and phosphatidylserine [7]. These phospholipids constitute important lipid messenger molecules in apoptosis signaling pathways, and gangliosides derived from sphingosine are relevant membrane and myelin components involved in cellular differentiation, proliferation, and migration [7].

Immunomodulatory Effects via Cytokine Regulation

L-serine exerts significant immunomodulatory effects through multiple mechanisms that regulate cytokine production and inflammatory responses. Research has demonstrated that L-serine has anti-inflammatory effects and has been proved to have certain therapeutic effects on a variety of inflammation-related conditions [12].

Macrophage Function and Cytokine Production

Macrophages rely on extracellular serine to suppress aberrant cytokine production [27]. Depleting serine from culture media reduces cellular serine content in macrophages markedly, suggesting that macrophages depend largely on extracellular serine rather than cellular synthesis [27]. Under serine deprivation, macrophages stimulated with lipopolysaccharide show aberrant cytokine expression patterns, including a marked reduction of anti-inflammatory interleukin-10 expression and sustained expression of interleukin-6 [27].

The mechanism involves serine's role in maintaining mitochondrial function. Transcriptomic and metabolomics analyses revealed that serine deprivation causes mitochondrial dysfunction, including reduction in pyruvate content, the nicotinamide adenine dinucleotide hydrogen/nicotinamide adenine dinucleotide ratio, oxygen consumption rate, and mitochondrial production of reactive oxygen species [27]. The mitochondrial dysfunction results in impaired production of reactive oxygen species in mitochondria and causes aberrant cytokine expression [28].

Studies have shown that L-serine decreases the production of interleukin-1 beta, tumor necrosis factor-alpha, interleukin-6, and interleukin-8 through the adenosine monophosphate-activated protein kinase and nuclear factor kappa-B signaling pathways, thereby reducing most of the inflammatory response in the host [12]. L-serine exhibited decreased production of interleukin-10, an anti-inflammatory cytokine, and increased production of interleukin-6, a proinflammatory cytokine, in the absence of serine [29].

Peroxisome Proliferator-Activated Receptor-Gamma Activation

L-serine exerts its effects through the activation of glycine receptors and upregulation of peroxisome proliferator-activated receptor-gamma, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects [30]. Peroxisome proliferator-activated receptor-gamma has essential roles in adipogenesis and glucose homeostasis and serves as a molecular target of insulin-sensitizing drugs [31].

The anti-inflammatory mechanisms involve peroxisome proliferator-activated receptor-gamma-mediated transrepression of nuclear factor kappa-B target genes. The initial step involves ligand-dependent small ubiquitin-like modifier ylation of the peroxisome proliferator-activated receptor-gamma ligand-binding domain, which targets peroxisome proliferator-activated receptor-gamma to nuclear receptor corepressor-histone deacetylase-3 complexes on inflammatory gene promoters [31].

Peroxisome proliferator-activated receptor-gamma agonists interfere with the early phase of inflammation through multiple mechanisms. They promote the expression of antioxidant enzymes such as catalase, superoxide dismutase, and heme oxygenase-1, resulting in a reduction in reactive oxygen species concentration [32]. They also cause an increase in the expression of inhibitor of kappa B alpha, sirtuin 1, and phosphatase and tensin homolog, which interferes with nuclear factor kappa-B activation and function [32].

Microglia and Neuroinflammation

L-serine plays important roles in microglial function and neuroinflammation regulation. Microglial cells released apolipoprotein E in response to L-serine in culture medium, and apolipoprotein E-immunoreactivity was detected in granules in the cell periphery and in perinuclear structures [33]. L-serine enhanced apolipoprotein E release in a concentration-dependent manner without upregulating apolipoprotein E messenger ribonucleic acid expression [33].

Astrocytes presumably enhanced production and release of apolipoprotein E by microglial cells through secretion of L-serine [33]. As revealed by gel chromatography, apolipoprotein E was secreted as a component of lipoproteins, and L-serine enhanced release of cholesterol and triglycerides together with apolipoprotein E [33]. These findings suggest that microglial cells are a significant source of lipoproteins containing apolipoprotein E in the brain under physiological conditions [33].

The metabolic reprogramming of microglia involves changes from oxidative phosphorylation to glycolysis during inflammatory conditions [34]. Pro-inflammatory activation of microglia leads to changes in mitochondrial dynamics and the metabolic switch from oxidative phosphorylation to glycolysis [34]. L-serine availability influences this metabolic reprogramming and subsequent inflammatory responses.

Clinical and Therapeutic Implications

The immunomodulatory effects of L-serine have significant therapeutic implications. Exogenous L-serine reduces macrophage and neutrophil-mediated lung inflammation in mice infected with Pasteurella multocida, and the underlying mechanism might be related to the macrophage inflammasome [12]. L-serine inhibits macrophage- and neutrophil-mediated inflammatory responses during infection [35].

L-serine supplementation decreased the secretion of inflammatory cytokines, including interleukin-1 beta, interleukin-17, interferon-gamma, and tumor necrosis factor-alpha, both in lung tissue and in serum during Pasteurella multocida infection [35]. The participation of L-serine in the regulation of signaling pathways can not only relieve stress but also participate in the regulation of the inflammatory response [12].

These findings highlight the great potential of L-serine in counteracting the growing threat of excessive inflammation [12]. The metabolic regulation of immune cell function through L-serine availability represents a promising avenue for therapeutic intervention in inflammatory diseases and neuroinflammation.

| Data Table 1: L-serine Synthesis Pathway Enzymes | |||

|---|---|---|---|

| Enzyme | Function | Cellular Location | Clinical Significance |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate using NAD+ | Cytoplasm (primarily astrocytes) | Upregulated in cancer; essential for CNS development |

| 3-Phosphoserine Aminotransferase (PSAT1) | Converts 3-phosphohydroxypyruvate to phosphoserine via transamination | Cytoplasm | Deficiency causes severe neurological symptoms |

| 3-Phosphoserine Phosphatase (PSPH) | Dephosphorylates phosphoserine to generate L-serine (rate-limiting step) | Cytoplasm | Mutations cause serine deficiency disorders |

| Serine Hydroxymethyltransferase (SHMT1/2) | Converts L-serine to glycine + one-carbon units for folate metabolism | Cytoplasm and mitochondria | Critical for one-carbon metabolism and nucleotide synthesis |

| Serine Racemase (SR) | Converts L-serine to D-serine for NMDA receptor co-agonism | Neurons (primarily glutamatergic) | Regulates synaptic plasticity and memory formation |

| Data Table 2: L-serine in One-Carbon Metabolism and Nucleotide Biosynthesis | |||

|---|---|---|---|

| Metabolic Process | L-serine Role | Key Products | Physiological Importance |

| Tetrahydrofolate (THF) Formation | Donates one-carbon unit to THF via SHMT | 5,10-methylenetetrahydrofolate | Essential for all one-carbon transfer reactions |

| Purine Synthesis | Provides formyl groups for adenine and guanine synthesis | Inosine monophosphate (IMP), AMP, GMP | DNA and RNA synthesis, cell proliferation |

| Pyrimidine Synthesis | Supports thymidine synthesis via folate cycle | Deoxythymidine monophosphate (dTMP) | DNA replication and repair |

| DNA Methylation | Contributes to methionine cycle for DNA methylation | S-adenosylmethionine (SAM) | Epigenetic regulation, gene expression |

| Amino Acid Metabolism | Precursor for glycine, cysteine synthesis | Glycine, cysteine | Protein synthesis, antioxidant production |

| Data Table 3: L-serine in Sphingolipid and Phospholipid Synthesis | |||

|---|---|---|---|

| Lipid Class | L-serine Involvement | Biological Function | CNS Significance |

| Ceramide | Initial substrate condensed with palmitoyl-CoA by SPT | Central hub of sphingolipid metabolism, signaling | Neuronal survival, differentiation |

| Sphingomyelin | Derived from ceramide backbone containing serine | Major myelin component, membrane structure | Myelin sheath formation, insulation |

| Phosphatidylserine | Direct incorporation via base-exchange reactions | Membrane asymmetry, apoptosis signaling | Synaptic membrane function |

| Phosphatidylethanolamine | Synthesized from phosphatidylserine decarboxylation | Membrane fluidity, neurotransmitter storage | Neurotransmitter vesicle formation |

| Gangliosides | Complex sphingolipids derived from ceramide | Cell recognition, neural development | Synaptic plasticity, memory |

| Data Table 4: L-serine Immunomodulatory Effects | |||

|---|---|---|---|

| Immune Cell Type | L-serine Effects | Mechanism | Therapeutic Implications |

| Macrophages | Promotes IL-10 production, reduces IL-6 | PPAR-γ activation, NF-κB inhibition | Anti-inflammatory therapy |

| Microglia | Enhances ApoE release, reduces inflammation | Lipid metabolism regulation | Neurodegeneration protection |

| T cells | Supports proliferation via one-carbon metabolism | mTOR signaling, metabolic support | Immune system support |

| Neutrophils | Reduces inflammatory cytokine production | Glutathione synthesis, ROS regulation | Infection resistance |

| Astrocytes | Supplies L-serine to neurons for D-serine synthesis | Astrocyte-neuron metabolic coupling | Neuroprotection, cognitive function |

Physical Description

Solid

Color/Form

COLORLESS CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Sweet

Density

LogP

-2.85

log Kow = -2.85

Odor

Melting Point

228 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 69 of 70 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

DIETARY SUPPLEMENT

Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)

Mechanism of Action

Vapor Pressure

Other CAS

77160-91-9

130380-93-7

56-41-7

Absorption Distribution and Excretion

IN PT AGE 2-9 YR, URINARY SERINE EXCRETION INCR FROM 0.059-0.162 UMOL/24 HR & PLASMA SERINE LEVELS INCR FROM 0.102-0.158 UMOL/ML.

IN PT AGE 2-9 YR, SERINE IS PROBABLY NOT ESTERIFIED THROUGH ITS BETA-HYDROXYL GROUP TO ACID MUCOPOLYSACCHARIDES BUT IS LINKED BY CARBOXYL GROUP.

DETERMINATION OF SERINE LEVELS IN 13 REGIONS OF THE RAT CEREBRAL CORTEX FAILED TO SHOW ANY MARKED DIFFERENCES IN THE AMINO ACID CONTENTS OF CORTEX AREAS OF DIVERSE FUNCTIONS.

Associated Chemicals

Serine (DL);302-84-1

Wikipedia

Use Classification

Methods of Manufacturing

Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia

Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

Serine: ACTIVE

AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/

L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.

L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018